

Formadicin vs [Competitor Compound] efficacy

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An Objective Comparison of Hyaluronic Acid Dermal Fillers for the Correction of Nasolabial Folds: **Formadicin**™ vs. Competitor Compound

This guide provides a detailed comparison of the efficacy and safety of **Formadicin**[™], a hyaluronic acid (HA)-based dermal filler, with a leading competitor compound for the treatment of moderate to severe nasolabial folds (NLFs). The information presented is intended for researchers, scientists, and drug development professionals, and is based on data from a multi-center, randomized, double-blind, non-inferiority clinical trial.

Efficacy and Safety Data

The clinical trial evaluated the performance of **Formadicin**[™] against a commercially available HA dermal filler, Restylane®, in 320 subjects with moderate to severe NLFs (Wrinkle Severity Rating Scale score of 3 or 4). The primary endpoint was the improvement rate on the Wrinkle Severity Rating Scale (WSRS) at 24 weeks post-injection.[1]

Table 1: Comparison of Efficacy and Safety at 24 Weeks



Metric	Formadicin™	Competitor Compound (Restylane®)
WSRS Improvement Rate (≥1-point improvement)	89.03%	87.82%
Mean Baseline WSRS Score (Per-Protocol Set)	3.52 ± 0.5	3.52 ± 0.5
Adverse Events	Mild, transient events reported. Most common included tenderness (14.38%), pain (13.13%), bruising (5.63%), and swelling (3.75%). All resolved without sequelae.	Occurrence rates of adverse events were comparable to Formadicin™.

The study concluded that **Formadicin**[™] was non-inferior to the competitor compound in the correction of moderate to severe nasolabial folds, with a comparable safety profile.[1]

Experimental Protocols

A detailed methodology was employed in the head-to-head clinical trial to ensure the objectivity and reliability of the results.

Study Design: A prospective, multi-center, randomized, double-blind, non-inferiority, parallel-group study was conducted.[1] A total of 320 subjects were enrolled and randomized to receive either **Formadicin**™ or the competitor compound.[1]

Participant Selection Criteria: Subjects included in the trial were aged between 18 and 65 years and presented with moderate to severe bilateral nasolabial folds, as defined by a Wrinkle Severity Rating Scale (WSRS) score of 3 or 4 on both sides.[1] Participants were required to be willing to undergo dermal filler therapy and have healthy facial skin without any conditions that could interfere with the assessment of skin aging.[2]

Treatment Protocol: Each participant received an injection of either **Formadicin**[™] or the competitor compound in the mid to deep dermis of the nasolabial fold area. The injection volume was determined by the treating physician to achieve optimal correction.



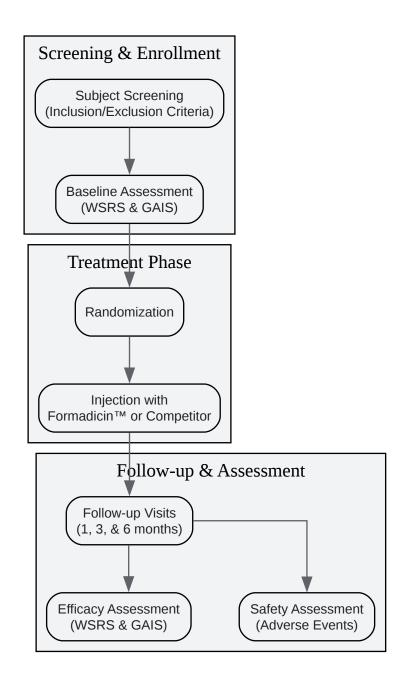
Efficacy and Safety Assessments:

- Primary Efficacy Endpoint: The primary outcome was the percentage of subjects with at least
 a one-point improvement on the WSRS at 24 weeks after the injection, as assessed by a
 blinded evaluator.[1]
- Secondary Efficacy Endpoints: Secondary measures included WSRS scores at 1, 3, and 6
 months post-injection, and the treatment improvement as assessed by the Global Aesthetic
 Improvement Scale (GAIS) by both the investigator and the subject.[1][3]
- Safety Endpoint: The incidence of adverse events was monitored throughout the study.

Visualizations

To further elucidate the experimental design and logical flow of the clinical trial, the following diagrams are provided.

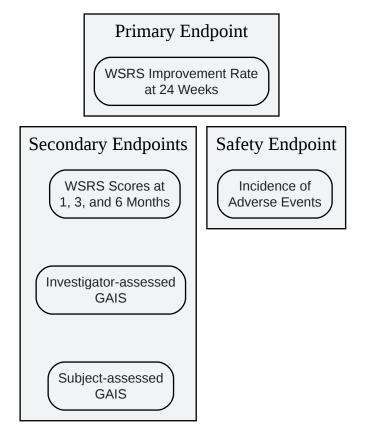




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Caption: Experimental workflow of the randomized controlled trial.





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Caption: Logical relationship of clinical trial endpoints.

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